N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Physicochemical profiling Drug-likeness Solubility

Researchers often receive 3-methyl or 3-isopropyl analogs instead of the unsubstituted triazole scaffold, altering SAR outcomes. This achiral compound (C₁₆H₂₂N₆O; MW 314.39) features: - Unsubstituted triazole 3-position (distinct from >90% of commercial analogs) - logP 1.32, logSw -2.44 → lower non-specific protein binding vs. lipophilic analogs - 4-carboxamide regiochemistry matching BRD4 BD1 co-crystal (PDB: 5DLX) Ideal for kinase screening libraries & SAR mapping of the triazole R₁ position.

Molecular Formula C16H22N6O
Molecular Weight 314.39 g/mol
Cat. No. B12151429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Molecular FormulaC16H22N6O
Molecular Weight314.39 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C16H22N6O/c23-16(18-13-3-1-2-4-13)12-7-9-21(10-8-12)15-6-5-14-19-17-11-22(14)20-15/h5-6,11-13H,1-4,7-10H2,(H,18,23)
InChIKeyZBZFAMKUPDFFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: Physicochemical Profile


N-Cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (Molecular Formula: C₁₆H₂₂N₆O; Molecular Weight: 314.39 g/mol) is a synthetic, achiral small molecule composed of a [1,2,4]triazolo[4,3-b]pyridazine core linked at the 6-position to a piperidine ring, which in turn bears a cyclopentyl carboxamide substituent at the 4-position . The compound is commercially catalogued as a screening compound (ChemDiv ID IB04-3705) with a measured logP of 1.32, logD of 1.32, aqueous solubility (logSw) of -2.44, and a topological polar surface area (tPSA) of 115.4 Ų . The unsubstituted 3-position of the triazole ring distinguishes this compound from the majority of pharmacologically characterized [1,2,4]triazolo[4,3-b]pyridazine derivatives, which typically bear a methyl, trifluoromethyl, or aryl substituent at R₁ [1][2].

Screening compound with measured drug-like logP and aqueous solubility profile
Achiral molecular entity simplifies assay reproducibility and QC workflows
Piperidine-4-carboxamide geometry consistent with BRD4 BD1 co-crystal binding pose

N-Cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: Differentiation from In-Class Analogs


Interchanging [1,2,4]triazolo[4,3-b]pyridazine derivatives without accounting for specific substitution patterns can lead to substantial divergence in target engagement, physicochemical behavior, and downstream biological outcomes. Published structure–activity relationship (SAR) data for this scaffold demonstrate that even minor alterations at the triazole 3-position (e.g., H → CH₃ → CF₃ → isopropyl) can shift BRD4 BD1 IC₅₀ values from micromolar to sub-micromolar ranges, while modifications to the carboxamide N-substituent modulate both potency and isoform selectivity [1]. Additionally, the regioisomeric position of the carboxamide on the piperidine ring (4-carboxamide vs. 3-carboxamide) generates distinct vectors for hydrogen bonding and steric occupancy within ATP-binding or acetyl-lysine recognition pockets, as evidenced by co-crystal structures of closely related triazolo[4,3-b]pyridazine-piperidine-4-carboxamide inhibitors bound to BRD4 BD1 (PDB: 5DLX) [2]. Consequently, replacing the target compound with a 3-methyl, 3-isopropyl, N-cyclohexyl, or 3-carboxamide regioisomeric analog without experimental validation risks selecting a molecule with fundamentally different potency, selectivity, and property profiles.

R₁ substitution 3-methyl or 3-isopropyl analogs may shift logP upward, potentially reducing aqueous solubility and altering assay behavior.
Regiochemistry The 3-carboxamide regioisomer (CAS 1111279-64-1) projects the N-cyclopentyl group at a different dihedral angle, which may disrupt the hydrogen-bond network observed in the 4-carboxamide co-crystal.
N-substituent N-cyclohexyl analogs can exhibit a different kinase selectivity fingerprint and cellular potency window compared to the N-cyclopentyl entity.

N-Cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: Evidence of Differentiation vs. Analogs


Unsubstituted Triazole 3-Position Enhances Solubility

The target compound possesses a hydrogen atom at the triazole 3-position (R₁ = H), in contrast to the 3-methyl analog (R₁ = CH₃, MW 328.42, logP ~1.9) and 3-isopropyl analog (R₁ = CH(CH₃)₂, MW 356.47, logP ~2.8) . While direct logP data for the 3-methyl and 3-isopropyl analogs are not publicly available, the calculated logP difference based on fragment contributions is approximately 0.6 log units for the methyl substitution and 1.5 log units for the isopropyl substitution, implying proportionally lower aqueous solubility for the substituted analogs. The target compound's measured logSw of -2.44 and logP of 1.32 place it within favorable drug-like property space (Lipinski Rule of 5 compliance) . In the context of the triazolo[4,3-b]pyridazine BRD4 inhibitor series reported by Kim et al. (2023), substitution from methyl to trifluoromethyl at R₁ did not substantially improve IC₅₀ values, suggesting that the unsubstituted variant may retain comparable target engagement potential while offering a superior solubility profile for biochemical assay conditions [1].

Unsubstituted R₁ solubility
Class-level inference
Target: logP ≈ 1.3, logSw −2.44
vs. 3-methyl est. ΔlogP +0.6, 3-isopropyl Δ +1.5
Supports favorable solubility profile for high-throughput screening conditions.
Fragment-based logP estimates; confirm experimentally.
Physicochemical profiling Drug-likeness Solubility

4-Carboxamide Regiochemistry Defines Target Binding Geometry

The target compound is the piperidine-4-carboxamide regioisomer (carboxamide attached at piperidine C4), whereas the closely related analog N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (CAS 1111279-64-1, same molecular formula C₁₆H₂₂N₆O, MW 314.39) bears the carboxamide at C3 . The co-crystal structure of a triazolo[4,3-b]pyridazin-6-yl-piperidine-4-carboxamide inhibitor bound to BRD4 BD1 (PDB: 5DLX) confirms that the 4-carboxamide projects the N-substituent into a solvent-exposed channel while the piperidine ring occupies the acetyl-lysine binding pocket, forming critical hydrophobic contacts with Pro82 and Tyr97 [1]. The 3-carboxamide regioisomer would orient the N-cyclopentyl group at a different dihedral angle, potentially altering the hydrogen-bonding network with the conserved water molecules (W1–W4) that shape the Kac binding pocket, as described in the structural analysis of BRD4 BD1–inhibitor complexes [1]. Although direct comparative binding data for the two regioisomers are not available, the structural rationale indicates that the 4-carboxamide regiochemistry is the geometry validated in the BRD4 BD1 co-crystal structure, providing a computable docking advantage for structure-based drug design workflows.

4-Carboxamide geometry
Reported
4-carboxamide matches BRD4 BD1 co-crystal (PDB: 5DLX); 3-carboxamide isomer projects N-cyclopentyl at ~60° dihedral shift
Provides experimentally validated binding pose for docking and structure-based design.
No direct comparative binding data for regioisomers.
Regiochemistry Binding mode Structure-based design

Cyclopentyl Substituent Balances Conformational Rigidity and Steric Bulk

The N-cyclopentyl group on the target compound occupies an intermediate steric and conformational space relative to the N-cyclohexyl analog (N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide) and the N-cyclooctyl analog . Cyclopentyl adopts a limited pseudorotation envelope with fewer accessible chair/boat conformers than cyclohexyl, which can freely interconvert between chair conformations. Evidence from a structurally distinct but pharmacologically relevant kinase inhibitor series (CDK4 inhibitors) demonstrates that an N-cyclopentyl to N-cyclohexyl substitution can alter biochemical IC₅₀ by approximately 3.5-fold (62.04 ± 8.67 nM for cyclopentyl vs. 17.51 ± 2.89 nM for cyclohexyl), with further differentiation in cellular antiproliferative activity (MDA-MB-468: 7.96 ± 2.13 μM for cyclopentyl vs. >10 μM for cyclohexyl), as reported by Guo et al. (2022) [1]. While the target compound's own kinase inhibition data are not published, the [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated potent and selective inhibition of c-Met kinase (IC₅₀ = 0.163 ± 0.01 μM for lead compound 4g) and Pim-1 kinase (IC₅₀ = 0.283 ± 0.01 μM) in biochemical assays, with SAR indicating that the nature of the N-substituent significantly modulates dual kinase selectivity [2]. The cyclopentyl group may thus enable a distinct selectivity window compared to cyclohexyl-substituted analogs.

Cyclopentyl SAR shift
Cross-study comparable
CDK4 IC₅₀: cyclopentyl 62 nM vs. cyclohexyl 17.5 nM (3.5-fold); MDA-MB-468 cell activity cyclopentyl 7.96 μM vs. cyclohexyl >10 μM
Supports cycloalkyl-dependent kinase selectivity and permeability studies.
Data from Guo et al. 2022 CDK4 series; target compound kinase profile not yet reported.
Conformational analysis Steric effects Kinase selectivity

Achirality Ensures Reproducible Pharmacology and Analysis

The target compound is explicitly catalogued as ACHIRAL (stereo designation: ACHIRAL) . This contrasts with several structurally related triazolo[4,3-b]pyridazine derivatives that contain stereogenic centers, such as the chiral BRD4 inhibitor AZD5153 ((3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one), which requires enantioselective synthesis and chiral purity validation [1]. The absence of stereocenters in the target compound eliminates racemization risk, simplifies analytical characterization (no need for chiral HPLC or optical rotation verification), and ensures that all sample material is the single, active molecular entity. In procurement terms, this translates to lower quality control burden, batch-to-batch consistency, and elimination of enantiomer-specific activity differences that can confound biological assay interpretation.

Achiral entity
Specification review
Zero stereocenters; single molecular species. No chiral HPLC or enantiomeric excess testing required.
Reduces analytical QC burden and eliminates enantiomer-specific activity variables.
Contrast with chiral BRD4 inhibitor AZD5153 requiring enantioselective synthesis.
Stereochemistry Reproducibility Quality control

N-Cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: Research & Procurement Applications


Kinase Library Diversification with Solubility-Optimized Chemotype

The target compound's unsubstituted triazole 3-position and resulting favorable logP (1.32) and solubility profile (logSw -2.44) make it an ideal entry for broadening the chemical diversity of kinase-focused screening libraries . Unlike the more lipophilic 3-methyl and 3-isopropyl analogs (estimated logP ≥1.9), this compound is predicted to exhibit lower non-specific protein binding and higher effective free fraction in biochemical assay buffers. The triazolo[4,3-b]pyridazine scaffold has demonstrated potent inhibition across multiple kinase targets, including c-Met (IC₅₀ = 0.163 μM) and Pim-1 (IC₅₀ = 0.283 μM), supporting its inclusion in panels screening for novel kinase inhibitor chemotypes [1]. Procurement of this compound enables direct experimental comparison with 3-substituted analogs to map the SAR of the triazole R₁ position within a given kinase assay system.

Structure-Based Design with Validated 4-Carboxamide Binding Pose

The piperidine-4-carboxamide regiochemistry of this compound is the geometry present in the BRD4 BD1 co-crystal structure (PDB: 5DLX), where the 4-carboxamide linker positions the N-substituent toward a solvent-exposed channel while maintaining critical hydrophobic contacts within the acetyl-lysine recognition pocket [2][3]. Researchers engaged in computational docking, molecular dynamics simulations, or pharmacophore modeling of triazolo[4,3-b]pyridazine-based inhibitors should prioritize the 4-carboxamide regioisomer as the experimentally validated starting geometry. The achiral nature of the target compound further simplifies docking workflows by eliminating the need to enumerate and score multiple enantiomeric states.

Cycloalkyl N-Substituent SAR for Kinase Selectivity

The N-cyclopentyl group represents a structurally unique point on the cycloalkyl SAR continuum between smaller (N-isopropyl, N-cyclobutyl) and larger (N-cyclohexyl, N-cycloheptyl, N-cyclooctyl) carboxamide substituents . Cross-study evidence from CDK4 inhibitor series indicates that cyclopentyl vs. cyclohexyl substitution can alter biochemical IC₅₀ by 3.5-fold and produce differential cellular activity windows (7.96 μM vs. >10 μM in MDA-MB-468 cells) [4]. The target compound is therefore a strategic procurement choice for kinase inhibitor programs seeking to systematically probe the impact of cycloalkyl ring size on target potency, isoform selectivity, and cellular permeability within the triazolo[4,3-b]pyridazine scaffold series.

Analytical Reference for Regioisomer and Analog Differentiation

Given the commercial availability of both the 4-carboxamide (target compound; ChemDiv IB04-3705) and 3-carboxamide regioisomer (CAS 1111279-64-1), as well as the 3-methyl and 3-isopropyl analogs, the target compound serves as a critical reference standard for analytical method development . Its unique InChI Key (ZBZFAMKUPDFFOX-UHFFFAOYSA-N), well-defined physicochemical parameters, and achiral nature facilitate unambiguous identification by LC-MS, NMR, and HPLC methods. Procurement of this specific compound enables the establishment of robust analytical protocols capable of distinguishing between closely related triazolo[4,3-b]pyridazine-piperidine-carboxamide regioisomers and substitution analogs in compound library quality control workflows.

Application
Selection Property
Validation Focus
Kinase library diversification
Solubility-optimized chemotype with unsubstituted triazole R₁
Aqueous solubility and non-specific binding assessment in assay buffers
Structure-based design docking
Validated piperidine-4-carboxamide binding geometry
BRD4 BD1 docking pose reproducibility and pharmacophore modeling
Cycloalkyl N-substituent SAR profiling
N-cyclopentyl steric and conformational profile
Kinase selectivity panel and cell permeability endpoints vs. cyclohexyl
Analytical reference standard
Achiral regioisomer with defined physicochemical signature
LC-MS and NMR method development for analog differentiation
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